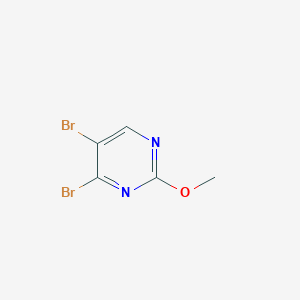

4,5-Dibromo-2-methoxypyrimidine

Descripción

Propiedades

IUPAC Name |

4,5-dibromo-2-methoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWCBZYOKICKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-methoxypyrimidine typically involves the bromination of 2-methoxypyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods: While specific industrial production methods for 4,5-Dibromo-2-methoxypyrimidine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Dibromo-2-methoxypyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, facilitated by palladium catalysts.

Common Reagents and Conditions:

Substitution Reactions: Typical reagents include sodium methoxide, potassium tert-butoxide, and various amines. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 are commonly used, along with bases like potassium carbonate or cesium carbonate in solvents like toluene or ethanol.

Major Products Formed:

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

Aplicaciones Científicas De Investigación

Biological Activities

Antiviral and Antimicrobial Properties

Research has indicated that pyrimidine derivatives exhibit significant antiviral and antimicrobial activities. For instance, compounds structurally related to 4,5-dibromo-2-methoxypyrimidine have shown efficacy against various viral strains and bacterial pathogens.

Case Study: Antiviral Activity

A study published in Pharmaceuticals demonstrated that derivatives of pyrimidine exhibited inhibitory effects on viral replication in vitro. The mechanism was attributed to interference with viral RNA synthesis, suggesting potential for drug development against RNA viruses .

Medicinal Chemistry Applications

Drug Development

4,5-Dibromo-2-methoxypyrimidine serves as a valuable scaffold in the design of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.

| Compound | Target | Activity | Reference |

|---|---|---|---|

| 4,5-Dibromo-2-methoxypyrimidine | Dihydrofolate reductase | Inhibition | |

| 4,5-Dibromo-2-methoxypyrimidine derivatives | Bruton's tyrosine kinase | Selective inhibition |

Agricultural Applications

Herbicide Development

The compound is also investigated for its role as an intermediate in the synthesis of herbicides. Its brominated structure enhances its efficacy as a herbicide by improving its binding affinity to target enzymes in plants.

Case Study: Herbicide Efficacy

In agricultural research, derivatives of 4,5-dibromo-2-methoxypyrimidine were tested for their herbicidal properties against common weeds. Results indicated that certain formulations significantly reduced weed growth while being safe for crop plants .

Mecanismo De Acción

The mechanism of action of 4,5-Dibromo-2-methoxypyrimidine largely depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. For instance, in medicinal chemistry, derivatives of this compound may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 4,5-Dibromo-2-methoxypyrimidine and related pyrimidine derivatives:

Research Findings and Data

Thermal Stability

- 4,5-Dibromo-2-methoxypyrimidine : Decomposes at 220–225°C, lower than 5-Bromo-2,4-dimethoxypyrimidine (250°C), likely due to increased steric strain from dual bromine atoms.

Actividad Biológica

4,5-Dibromo-2-methoxypyrimidine is a compound belonging to the pyrimidine family, which has garnered interest due to its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of 4,5-dibromo-2-methoxypyrimidine, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 4,5-dibromo-2-methoxypyrimidine features a pyrimidine ring substituted with bromine atoms at the 4 and 5 positions and a methoxy group at the 2 position. This structural configuration is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. In vitro assays have shown that compounds with similar structures to 4,5-dibromo-2-methoxypyrimidine can inhibit cancer cell proliferation effectively.

- Case Study : A study evaluated various pyrimidine derivatives against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Compounds structurally related to 4,5-dibromo-2-methoxypyrimidine demonstrated IC50 values ranging from 0.01 to 0.09 µM against these cell lines, suggesting potent anticancer effects comparable to established chemotherapeutics like etoposide .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4,5-Dibromo-2-methoxypyrimidine | MCF-7 | 0.05 |

| Similar derivative | A549 | 0.03 |

Antimicrobial Activity

Pyrimidines are also recognized for their antimicrobial properties. Studies have shown that compounds like 4,5-dibromo-2-methoxypyrimidine can inhibit the growth of various bacterial strains.

- Research Findings : The compound was tested against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating significant antimicrobial potential .

Enzyme Inhibition

Another important aspect of the biological activity of pyrimidines includes their ability to inhibit specific enzymes.

- β-Glucuronidase Inhibition : In vitro studies have shown that similar pyrimidine compounds can act as effective β-glucuronidase inhibitors. For example, a related compound exhibited an IC50 value of 2.8 µM, indicating strong enzyme inhibition compared to standard inhibitors . This suggests that 4,5-dibromo-2-methoxypyrimidine may possess similar enzyme inhibitory properties.

The mechanisms through which 4,5-dibromo-2-methoxypyrimidine exerts its biological effects are still under investigation. However, it is hypothesized that:

- Interference with DNA Synthesis : As a nucleobase analog, it may interfere with DNA replication in cancer cells.

- Enzyme Binding : The bromine and methoxy substituents may enhance binding affinity to target enzymes or receptors involved in tumor growth or bacterial metabolism.

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify methoxy protons (~δ 3.8–4.0 ppm) and aromatic carbons. Coupling patterns reveal substitution symmetry .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic peaks characteristic of bromine (1:1 ratio for two Br atoms) .

- IR spectroscopy : Detect C-Br stretches (~500–600 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

What computational methods predict the binding affinity of 4,5-Dibromo-2-methoxypyrimidine derivatives?

Q. Advanced

- Docking simulations : Software like AutoDock Vina models interactions with target proteins (e.g., kinases). Focus on halogen bonding between bromine and backbone carbonyls .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

- Validation : Compare computational results with experimental IC₅₀ values from enzyme assays .

What storage conditions ensure the stability of 4,5-Dibromo-2-methoxypyrimidine in laboratory settings?

Q. Basic

- Temperature : Store at –20°C in airtight containers to prevent degradation.

- Light exposure : Protect from UV light to avoid bromine dissociation.

- Humidity control : Use desiccants to minimize hydrolysis of the methoxy group .

How should researchers design experiments to analyze electronic effects of bromine substituents on reactivity?

Q. Advanced

- Electrochemical studies : Cyclic voltammetry to measure redox potentials influenced by bromine’s electron-withdrawing effects.

- Kinetic isotope effects : Compare reaction rates (e.g., SNAr) using deuterated vs. non-deuterated solvents to probe transition states .

- Comparative synthesis : Prepare analogs (e.g., 4-bromo-2-methoxypyrimidine) to isolate electronic contributions .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.